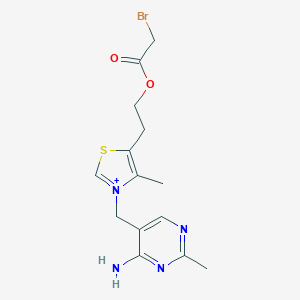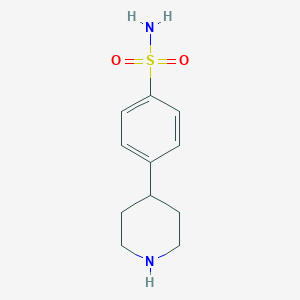
4-Piperidin-4-YL-benzenesulfonamide
Descripción general
Descripción
4-Piperidin-4-YL-benzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study synthesized a series of derivatives related to 4-Piperidin-4-YL-benzenesulfonamide, finding that certain compounds exhibited significant antimicrobial activity against several strains of microbes (Desai, Makwana, & Senta, 2016).
CCR5 Antagonists for HIV-1 Prevention : Derivatives of this compound have been studied as CCR5 antagonists, which can be used in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Treatment of Pain : Compounds based on this structure have been developed as Nav1.7 inhibitors for the treatment of pain, although some showed limited efficacy in animal tests due to poor membrane permeability (Wu et al., 2017).
Cholinesterase Inhibition : A series of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives were synthesized and showed promising activity against cholinesterase enzymes, which are relevant in conditions like Alzheimer's disease (Khalid, 2012).
Anticonvulsant Action : Certain benzenesulfonamide derivatives were found to be effective carbonic anhydrase inhibitors and displayed significant anticonvulsant activity in animal models (Mishra et al., 2017).
Phospholipase A2 Inhibition : Novel this compound derivatives were synthesized as membrane-bound phospholipase A2 inhibitors, showing potential in reducing myocardial infarction size in animal models (Oinuma et al., 1991).
Carbonic Anhydrase IX Inhibitors : A study reported the synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, showing potent inhibition of human carbonic anhydrase IX, a target for anticancer agents (Lolak et al., 2019).
Corrosion Inhibition : Some piperidine derivatives, including those related to this compound, were studied for their efficiency in inhibiting the corrosion of iron, with significant results in quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 4-Piperidin-4-YL-benzenesulfonamide is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . Glycine is an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and elevated glycine levels in the synaptic cleft can promote activation of the NMDA receptor .
Mode of Action
This compound acts as an inhibitor of GlyT1 . By inhibiting GlyT1, it prevents the reuptake of glycine into neurons or surrounding glia, thereby increasing the concentration of glycine in the synaptic cleft . This increased concentration of glycine can enhance the activation of the NMDA receptor .
Biochemical Pathways
The inhibition of GlyT1 by this compound affects the glutamatergic neurotransmission pathway . The increased activation of the NMDA receptor due to elevated glycine levels can lead to an increase in the influx of calcium ions into the neuron . This can result in various downstream effects, including the modulation of synaptic plasticity, which is crucial for learning and memory .
Result of Action
The inhibition of GlyT1 by this compound and the subsequent increase in glycine levels can lead to enhanced activation of the NMDA receptor . This can have various molecular and cellular effects, including the modulation of synaptic plasticity, which is crucial for learning and memory . Additionally, the compound has been found to have significant inhibitory bioactivity in HepG2 cells .
Análisis Bioquímico
Biochemical Properties
4-Piperidin-4-YL-benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as aldose reductase, which is involved in the polyol pathway . This inhibition can lead to a reduction in the conversion of glucose to sorbitol, thereby impacting glucose metabolism. Additionally, this compound interacts with proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in glucose metabolism, leading to changes in cellular energy production and utilization . Furthermore, it can impact cell signaling pathways by binding to specific receptors or proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as aldose reductase . By binding to the active site of the enzyme, this compound prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in cells. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing the progression of diabetic cataracts by inhibiting aldose reductase . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures or disruption of normal cellular functions. Threshold effects have also been noted, where a certain dosage is required to achieve the desired biochemical or cellular response.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. By inhibiting aldose reductase, the compound affects the polyol pathway, reducing the conversion of glucose to sorbitol . This can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, this compound may interact with other enzymes or cofactors involved in metabolic processes, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. The localization of this compound can also influence its stability and activity, as different cellular environments may affect its biochemical properties.
Propiedades
IUPAC Name |
4-piperidin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKHULNHTKVTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592977 | |
| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119737-31-4 | |
| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
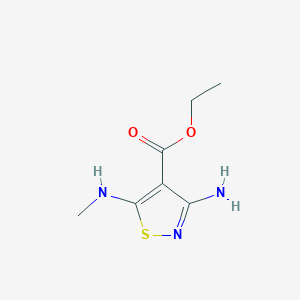
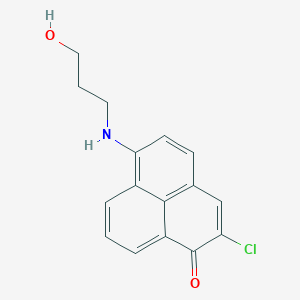
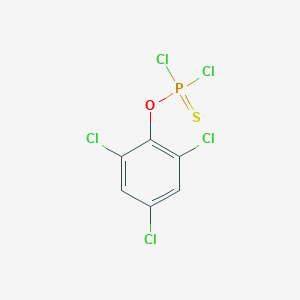
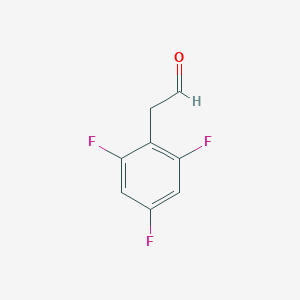



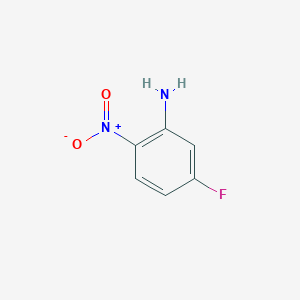
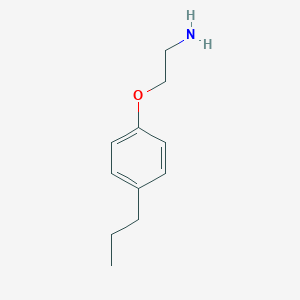
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)


